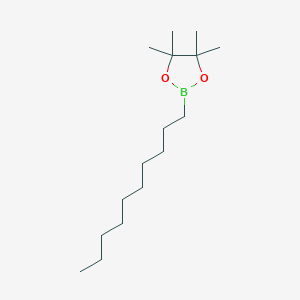

![molecular formula C5H10O3 B185928 [4-(Hydroxymethyl)oxetan-2-yl]methanol CAS No. 186752-00-1](/img/structure/B185928.png)

[4-(Hydroxymethyl)oxetan-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

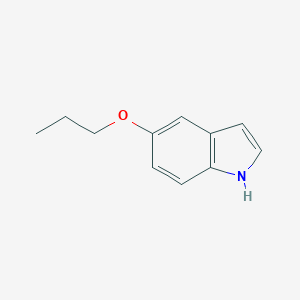

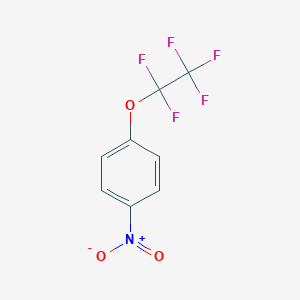

“[4-(Hydroxymethyl)oxetan-2-yl]methanol” is a chemical compound with the molecular formula C5H10O3. It is also known as 2-Oxetanemethanol . It acts as a reagent in the metabolism-directed design of oxetane-containing arylsulfonamide derivatives as y-secretase inhibitors .

Synthesis Analysis

The synthesis of oxetanes, including “[4-(Hydroxymethyl)oxetan-2-yl]methanol”, often involves the opening of an epoxide ring with a nucleophile . This process can be achieved through various methods, including the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . The yield of the reaction can vary depending on the conditions and the specific reactants used .Molecular Structure Analysis

The molecular structure of “[4-(Hydroxymethyl)oxetan-2-yl]methanol” consists of a four-membered oxetane ring with a hydroxymethyl group attached . The InChI code for this compound is 1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2 .Chemical Reactions Analysis

“[4-(Hydroxymethyl)oxetan-2-yl]methanol” can undergo various chemical reactions due to the presence of the reactive oxetane ring and the hydroxymethyl group . For instance, it can participate in ring-opening reactions with nucleophiles, leading to the formation of new compounds . Additionally, it can act as a synthetic reagent in the preparation of glycidol, a bifunctional organic compound with numerous industrial and pharmaceutical applications .Physical And Chemical Properties Analysis

“[4-(Hydroxymethyl)oxetan-2-yl]methanol” is a liquid at room temperature . It has a molecular weight of 118.13 g/mol. The compound’s InChI key is PQZJTHGEFIQMCO-UHFFFAOYSA-N .Safety And Hazards

“[4-(Hydroxymethyl)oxetan-2-yl]methanol” is classified as a flammable liquid and can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Orientations Futures

The future directions for the research and application of “[4-(Hydroxymethyl)oxetan-2-yl]methanol” could involve its use in the synthesis of new pharmaceutical compounds, given its role as a reagent in the design of y-secretase inhibitors . Additionally, further studies could explore its potential applications in other areas of chemistry and materials science.

Propriétés

IUPAC Name |

[4-(hydroxymethyl)oxetan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-4-1-5(3-7)8-4/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBALIXASWISNSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC1CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Hydroxymethyl)oxetan-2-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

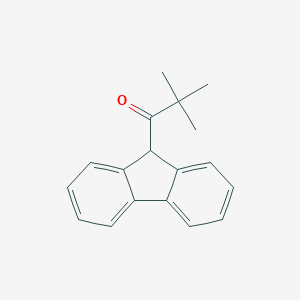

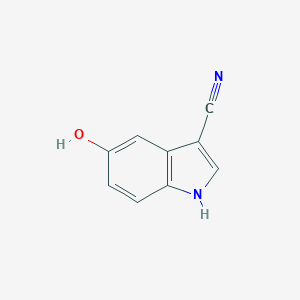

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)